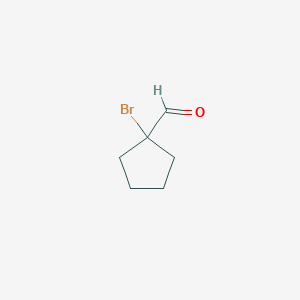

1-Bromocyclopentane-1-carbaldehyde

Description

Contextual Significance of Halogenated Cyclopentane (B165970) Derivatives in Synthetic Chemistry

Halogenated hydrocarbons, in general, are foundational to modern organic synthesis, serving as key intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and materials. libretexts.orgechemi.com The incorporation of a halogen atom into an organic framework provides a reactive handle for a multitude of transformations, including nucleophilic substitutions and cross-coupling reactions.

Cyclopentane derivatives, specifically, are integral components of numerous biologically active molecules and natural products. Their inherent three-dimensional structure can be crucial for molecular recognition and binding affinity. The introduction of a halogen to a cyclopentane ring further enhances its synthetic versatility. ontosight.ailibretexts.org For instance, halogenated cyclopentanes can be precursors to various functionalized cyclopentanes through substitution or elimination reactions. google.com Moreover, some cyclopentane derivatives have found applications as fragrances. rsc.org The combination of the cyclopentyl scaffold with the reactivity imparted by a halogen atom makes this class of compounds particularly interesting to synthetic chemists.

Historical Perspective on the Elucidation and Initial Synthesis of 1-Bromocyclopentane-1-carbaldehyde

The synthesis of α-haloaldehydes has evolved significantly over the decades. Early methods often involved the direct halogenation of aldehydes, which could be challenging to control and often resulted in mixtures of products. nih.gov Subsequent advancements led to more selective methods, such as the halogenation of enolates or the conversion of α-amino acids. google.comnih.gov The development of organocatalytic processes in more recent years has provided direct and enantioselective access to optically enriched α-haloaldehydes, sparking renewed interest in their application as building blocks for complex natural products. acs.org

Given the established methods for creating α-bromoaldehydes, a plausible synthetic route to this compound can be postulated. One such approach would involve the α-bromination of cyclopentanecarbaldehyde (B151901). This reaction can be achieved using a brominating agent such as N-bromosuccinimide (NBS) under acidic or radical conditions. Another potential route could start from cyclopentanone, which can be formylated to introduce the aldehyde precursor, followed by a selective bromination at the α-position. The synthesis of cyclic α-diazo ketones often proceeds through a formylated ketone intermediate, suggesting the feasibility of such a synthetic strategy. researcher.life

Scope and Limitations of Current Research Endeavors Pertaining to this compound

A thorough review of the current scientific literature reveals a significant gap in the specific study of this compound. There are no dedicated research articles detailing its synthesis, characterization, or reactivity. This lack of focused research presents a considerable limitation, as the specific properties and synthetic utility of this compound remain largely theoretical.

The existing body of knowledge is primarily based on the well-documented chemistry of α-haloaldehydes and other halogenated cyclopentane derivatives. While this allows for educated predictions about its reactivity—for instance, its potential to undergo nucleophilic substitution at the bromine-bearing carbon or addition to the aldehyde—the actual behavior of this specific molecule has not been experimentally verified and reported.

The current research landscape, therefore, presents more of an opportunity than a limitation. The novelty of this compound means that it is a prime candidate for investigation. Future research could focus on developing an efficient and selective synthesis, fully characterizing its physical and spectroscopic properties, and exploring its reactivity in a range of organic transformations. Such studies would not only fill a void in the chemical literature but also potentially introduce a valuable new tool for synthetic chemists.

Interactive Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₆H₉BrO |

| Molecular Weight | 177.04 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not experimentally determined |

| Density | Not experimentally determined |

| Solubility | Soluble in organic solvents (predicted) |

Table 2: Comparison of Related Chemical Compounds

| Compound | Structure | Key Features |

| This compound |  | α-bromoaldehyde on a cyclopentyl ring. |

| Cyclopentanecarbaldehyde |  | Parent aldehyde without the bromine atom. |

| Bromocyclopentane |  | Parent cycloalkane with a bromine atom. |

| 2-Bromobutanal |  | Acyclic α-bromoaldehyde. |

Structure

3D Structure

Properties

IUPAC Name |

1-bromocyclopentane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-6(5-8)3-1-2-4-6/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHFAARGBKHLQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromocyclopentane 1 Carbaldehyde and Its Precursors

Direct Bromination Strategies for Cyclopentanecarbaldehyde (B151901) Functionalization

The most straightforward conceptual approach to synthesizing 1-bromocyclopentane-1-carbaldehyde is the direct bromination of cyclopentanecarbaldehyde at the alpha (α) position. This involves substituting the single hydrogen atom on the aldehyde-bearing carbon.

The α-halogenation of aldehydes is a well-established reaction that typically proceeds under acidic conditions. libretexts.orgopenstax.org The mechanism involves the acid-catalyzed tautomerization of the carbonyl compound into its enol form. This enol acts as a nucleophile, reacting with an electrophilic halogen, such as molecular bromine (Br₂). libretexts.org

For cyclopentanecarbaldehyde, the α-hydrogen is on a tertiary carbon. The reaction sequence is initiated by the protonation of the carbonyl oxygen by an acid catalyst. A base (which can be the solvent or the conjugate base of the acid) then removes the α-hydrogen, leading to the formation of a cyclopentenyl enol intermediate. This enol, with its electron-rich carbon-carbon double bond, readily attacks a bromine molecule. The subsequent deprotonation of the resulting oxonium ion yields the final product, this compound, and regenerates the acid catalyst. openstax.org Using a solvent like acetic acid is common for this type of reaction. openstax.org

The efficiency of direct α-bromination is highly dependent on the catalytic system and reaction conditions. The rate-limiting step is typically the formation of the enol, meaning the reaction rate is dependent on the concentration of the aldehyde and the acid catalyst, but not the halogen. openstax.org

Catalytic Systems:

Acid Catalysis: Protic acids (like HBr) or Lewis acids are essential for promoting the enolization necessary for the reaction to proceed. openstax.org Acetic acid can serve as both the solvent and a catalyst. libretexts.org

Organocatalysis: While not specifically documented for this exact molecule, modern organocatalysis offers powerful tools for α-functionalization of aldehydes. Chiral secondary amines, for instance, can activate aldehydes by forming nucleophilic enamines, which can then react with electrophilic bromine sources. This approach could potentially offer enantioselective pathways if a prochiral precursor were used.

Optimization of reaction conditions involves balancing temperature, solvent, and reaction time to maximize yield and minimize side reactions.

Table 2.1: Potential Catalytic Systems and Conditions for α-Bromination

| Catalyst Type | Example Catalyst | Solvent | Temperature | Purpose |

|---|---|---|---|---|

| Acid Catalyst | HBr, Acetic Acid | Acetic Acid, Dichloromethane | Room Temp. to mild heating | Promotes enol formation. openstax.org |

Indirect Synthetic Routes via Carbonyl Functionalization and Subsequent Bromination

Indirect routes offer alternative pathways that may provide better control and higher yields by building the molecule in a stepwise fashion.

The Reformatsky reaction traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.orgbyjus.com This principle can be adapted for an indirect synthesis starting from cyclopentane-1-carboxylic acid.

A plausible synthetic sequence begins with the α-bromination of the carboxylic acid itself. This is achieved through the Hell-Volhard-Zelinskii (HVZ) reaction, which uses a mixture of bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). pressbooks.pub The reaction proceeds through an acyl bromide intermediate, which enolizes more readily than the carboxylic acid. This enol then reacts with bromine to yield α-bromoacyl bromide, which is subsequently hydrolyzed by adding water to give 1-bromocyclopentane-1-carboxylic acid. pressbooks.pub

To obtain the target aldehyde, the resulting α-bromo carboxylic acid would need to be reduced. A selective reduction that converts the carboxylic acid to an aldehyde without affecting the carbon-bromine bond is required. For instance, the α-bromo carboxylic acid could be converted to an acid chloride or another activated derivative, followed by a controlled reduction using a suitable hydride reagent.

Another related approach involves the Reformatsky reagent derived from methyl 1-bromocyclopentane-1-carboxylate, which has been shown to react with hydrazones. researchgate.net This highlights the stability and utility of α-brominated cyclopentane (B165970) carboxylate derivatives as synthetic intermediates. Variations of the Reformatsky reaction using other metals like indium or samarium(II) iodide have also been developed and can be effective even in aqueous media. nih.govrsc.org

Radical bromination provides a method for introducing bromine at a carbon atom, typically one that can form a stable radical. ma.edu For this synthesis, a precursor to the aldehyde would be brominated. The key step is the generation of a bromine radical, often by homolytic cleavage of Br₂ with light or by using a radical initiator with a brominating agent like N-bromosuccinimide (NBS). ma.eduliberty.edu

The reaction proceeds via a radical chain mechanism:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN), is decomposed by heat or UV light to form initial radicals. liberty.edu These radicals can then abstract a bromine atom from a source like Br₂ or NBS to generate a bromine radical.

Propagation: The bromine radical abstracts the tertiary hydrogen from a suitable cyclopentane precursor (e.g., a protected form of cyclopentanecarbaldehyde or a related hydrocarbon), forming a stable tertiary cyclopentyl radical and HBr. This carbon radical then reacts with another molecule of the bromine source (e.g., Br₂) to form the brominated product and a new bromine radical, which continues the chain. ma.edu

Termination: The chain reaction concludes when two radicals combine. ma.edu

This pathway is highly dependent on the stability of the radical intermediate. The tertiary carbon on the cyclopentane ring is a favorable site for radical formation.

Table 2.2: Typical Conditions for Radical Bromination | Brominating Agent | Initiator | Solvent | Conditions | | :--- | :--- | :--- | :--- | | N-Bromosuccinimide (NBS) | AIBN (Azobisisobutyronitrile) | Carbon Tetrachloride (CCl₄), Acetonitrile | Heat (reflux) | liberty.edu | | N-Bromosuccinimide (NBS) | Benzoyl Peroxide | Carbon Tetrachloride (CCl₄) | Heat | | | Bromine (Br₂) | UV Light (hν) | Dichloromethane | Photochemical | ma.edu |

Green Chemistry Approaches and Sustainable Synthesis Protocols

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste and energy usage. mlsu.ac.in

Key strategies include:

Safer Solvents: Replacing hazardous solvents like carbon tetrachloride or benzene, often used in radical and other reactions, with greener alternatives is a primary goal. Supercritical fluids, ionic liquids, or even water, where applicable (e.g., in some metal-mediated reactions), could be explored. rsc.orgmlsu.ac.in

Energy Efficiency: Designing synthetic methods that operate at ambient temperature and pressure significantly reduces energy consumption. mlsu.ac.in Photochemical reactions, which use light as a traceless reagent, can be highly energy-efficient. Recent advances in visible-light photoredox catalysis, using catalysts like Eosin Y, offer mild and powerful methods for initiating radical reactions or cycloadditions, providing a green alternative to traditional methods that require heat or UV light. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct α-bromination, if high-yielding, would have a better atom economy than a multi-step synthesis involving protection and deprotection steps.

By integrating these principles, more sustainable and environmentally benign protocols for the synthesis of this compound and its precursors can be developed.

Reactivity Profiles and Transformation Pathways of 1 Bromocyclopentane 1 Carbaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde functional group in 1-bromocyclopentane-1-carbaldehyde is the primary site of reactivity, undergoing a variety of transformations typical of aldehydes. These reactions are fundamental to its utility in constructing more complex molecular architectures.

The most common reaction pathway for aldehydes is nucleophilic addition. pressbooks.pub In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.pub This intermediate can then undergo further reactions to yield a variety of stable products. The reactivity of aldehydes in nucleophilic additions is generally higher than that of ketones due to both steric and electronic factors. pressbooks.pub

Condensation reactions are a cornerstone of carbon-carbon bond formation in organic chemistry. While specific examples involving this compound in condensation reactions with other carbonyl compounds are not extensively detailed in the provided search results, the general principles of such reactions are well-established. Typically, under basic or acidic conditions, the aldehyde would react with an enolate or enol form of another carbonyl compound, leading to aldol-type products. Subsequent dehydration could then yield α,β-unsaturated systems.

The Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. organic-chemistry.org This reaction proceeds through the formation of an organozinc reagent, which is less reactive and more tolerant of functional groups than Grignard reagents. organic-chemistry.org

While the provided results primarily describe the reaction of methyl 1-bromocyclopentane-1-carboxylate with various carbonyl compounds, the analogous reaction with this compound can be inferred. orcid.orgscispace.comresearchgate.netresearchgate.net The organozinc reagent formed from an α-bromo ester would add to the aldehyde functionality of this compound. Research has shown that Reformatsky reagents derived from methyl 1-bromocyclopentane-1-carboxylate react with various electrophiles, including phenylhydrazones and 3-aryl-2-cyanoprop-2-enamides. scispace.comresearchgate.net For instance, the reaction with 3-aryl-2-cyanoprop-2-enamides leads to the formation of complex spirocyclic compounds. researchgate.net

Table 1: Examples of Reformatsky Reactions with 1-Bromocyclopentane Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Methyl 1-bromocyclopentane-1-carboxylate | 1-Aryl-3-(2-hydroxyphenyl)prop-2-en-1-ones | Complex adducts | orcid.org |

| Methyl 1-bromocyclopentane-1-carboxylate | 3-Aryl-2-cyanoprop-2-enamides | 10-Aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles | researchgate.net |

| Methyl 1-bromocyclopentane-1-carboxylate | Phenyl- and benzoylhydrazones of aromatic aldehydes | Spiro-β-lactams | researchgate.net |

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful methods for the synthesis of alkenes from carbonyl compounds.

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. harvard.edu The reaction generally proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield the corresponding alkene and a phosphine (B1218219) oxide byproduct. harvard.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.org This method often provides better E-selectivity for the resulting alkene and the water-soluble phosphate (B84403) byproduct is more easily removed than the phosphine oxide from the Wittig reaction. wikipedia.orgorganic-chemistry.org The HWE reaction is known to be effective with a wide range of aldehydes. wikipedia.org The higher nucleophilicity of phosphonate carbanions compared to Wittig ylides can be advantageous. nih.gov

Table 2: Comparison of Wittig and HWE Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide | Dialkyl phosphate salt |

| Byproduct Removal | Often requires chromatography | Easily removed by aqueous extraction |

| Selectivity | Variable (can be Z-selective) | Typically E-selective |

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (1-bromocyclopentyl)methanol. This transformation can be achieved using various reducing agents. Common laboratory reagents for the reduction of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is effective for reducing aldehydes and ketones. libretexts.org

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and will also reduce aldehydes and ketones to alcohols. libretexts.orgopenstax.org

The general mechanism for these reductions involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org

The aldehyde functional group can be oxidized to a carboxylic acid. This transformation is a common and important reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose. Common reagents include potassium dichromate(VI) in acidic solution, as well as milder oxidants like Oxone. organic-chemistry.orglibretexts.org The aldehyde is converted to the corresponding carboxylic acid, in this case, 1-bromocyclopentane-1-carboxylic acid. organic-chemistry.org For instance, sodium perborate (B1237305) in acetic acid is an effective reagent for the oxidation of aromatic aldehydes to carboxylic acids. organic-chemistry.org

Table 3: Common Oxidizing Agents for Aldehydes

| Oxidizing Agent | Conditions | Reference |

| Potassium dichromate(VI) (K₂Cr₂O₇) | Dilute sulfuric acid, heat under reflux | libretexts.org |

| Oxone (Potassium peroxymonosulfate) | Mild conditions | organic-chemistry.org |

| Sodium perborate | Acetic acid | organic-chemistry.org |

| 1-Hydroxycyclohexyl phenyl ketone | Metal-free, chemoselective | organic-chemistry.org |

Reactions Involving Enolization and Enolate Chemistry

A key structural feature of this compound is the absence of protons on the α-carbon (the carbon atom adjacent to the carbonyl group). This quaternary substitution pattern precludes the formation of a traditional enolate ion through base-mediated deprotonation at the α-position. masterorganicchemistry.com Standard enolization, a common reaction pathway for many aldehydes and ketones, is therefore not a viable route for this specific molecule. masterorganicchemistry.com

However, reactivity analogous to enolate chemistry can be achieved through reductive methods, most notably in reactions like the Reformatsky reaction. masterorganicchemistry.com While typically performed with α-halo esters, the principle can be extended to α-halo aldehydes. In this reaction, metallic zinc inserts into the carbon-bromine bond to form a thermally stable organozinc intermediate, which is equivalent to a zinc enolate. researchgate.net This species is nucleophilic and can react with various electrophiles, including other aldehydes or ketones, in a targeted manner. researchgate.net For instance, the reaction of the zinc enolate of this compound with an external aldehyde would lead to the formation of a β-hydroxy aldehyde product.

Table 1: Hypothetical Reformatsky-Type Reactions

| Electrophile | Reagent | Expected Product |

|---|---|---|

| Benzaldehyde | Zinc dust | 2-(hydroxy(phenyl)methyl)-1-(1-bromocyclopentyl)methanone |

| Acetone | Zinc dust | 2-(1-hydroxy-1-methylethyl)-1-(1-bromocyclopentyl)methanone |

Reactions at the Bromine-Substituted Quaternary Carbon Center

The tertiary nature of the carbon atom bonded to the bromine atom significantly influences the course of substitution and elimination reactions. This sterically hindered and electron-rich center governs the preference for specific mechanistic pathways.

Nucleophilic substitution at the tertiary carbon of this compound is expected to proceed predominantly through an S(_N)1 mechanism. masterorganicchemistry.com The rate-determining step involves the departure of the bromide leaving group to form a tertiary carbocation. This intermediate is stabilized by the alkyl groups of the cyclopentane (B165970) ring. The adjacent electron-withdrawing aldehyde group, however, can destabilize the carbocation, potentially slowing the reaction rate compared to a simple tertiary alkyl halide. Once formed, the planar carbocation can be attacked by a nucleophile from either face. masterorganicchemistry.com

An S(_N)2 reaction is highly disfavored at this center due to severe steric hindrance, which prevents the backside attack required for this mechanism. S(_N)2' reactions (allylic substitution) are not applicable as there is no adjacent double bond.

Table 2: Comparison of S(_N)1 and S(_N)2 Pathways

| Mechanism | Favored by | Substrate Requirement | Stereochemistry | Notes for this compound |

|---|---|---|---|---|

| S(_N)1 | Tertiary substrate, polar protic solvents, weak nucleophiles | Formation of a stable carbocation | Racemization if chiral center is formed | The most probable substitution pathway. masterorganicchemistry.com |

| S(_N)2 | Primary substrate, polar aprotic solvents, strong nucleophiles | Sterically unhindered substrate | Inversion of configuration | Highly unlikely due to steric hindrance. |

Elimination reactions, particularly dehydrobromination, provide a pathway to cyclopentene (B43876) derivatives. These reactions can compete with S(_N)1 substitution, especially when using strong bases at elevated temperatures. The use of a strong, non-nucleophilic base, such as potassium tert-butoxide, would favor an E2 mechanism, leading to the formation of cyclopentene-1-carbaldehyde. Under conditions that favor the S(_N)1 pathway (e.g., solvolysis in a polar protic solvent), an E1 elimination can also occur, proceeding through the same carbocation intermediate to yield the same cyclopentene derivative. The product of this elimination, cyclopentene-1-carbaldehyde, is a conjugated system, which provides a thermodynamic driving force for its formation.

Table 3: Potential Elimination Products

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| E2 | Potassium tert-butoxide, heat | Cyclopentene-1-carbaldehyde |

| E1 | Ethanol, heat (solvolysis) | Cyclopentene-1-carbaldehyde |

The formation of traditional organometallic reagents like Grignard or organolithium reagents from this compound is synthetically challenging. libretexts.org These powerful nucleophilic and basic reagents, if formed, would readily react intramolecularly with the electrophilic aldehyde group. libretexts.org

However, other organometallic transformations are more suitable:

Reformatsky Reaction: As discussed previously, the use of zinc allows for the formation of a stable organozinc intermediate that does not readily react with the aldehyde intramolecularly but can react with external electrophiles. researchgate.netresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are highly effective for C-C bond formation and are known for their tolerance of various functional groups, including aldehydes. acs.org Reactions such as the Suzuki coupling (with a boronic acid), Heck reaction (with an alkene), or Sonogashira coupling (with a terminal alkyne) could be employed to introduce new substituents at the C1 position of the cyclopentane ring. Visible light-induced carbonylation reactions have also been shown to be effective with secondary alkyl bromides, suggesting a potential route for converting the C-Br bond to an ester. acs.org

Table 4: Feasible Organometallic Transformations

| Reaction Name | Metal Catalyst/Reagent | Coupling Partner | Potential Product |

|---|---|---|---|

| Reformatsky | Zn | Aldehyde/Ketone | β-Hydroxy aldehyde derivative |

| Suzuki Coupling | Pd catalyst, base | Arylboronic acid | 1-Aryl-cyclopentane-1-carbaldehyde |

| Heck Coupling | Pd catalyst, base | Styrene | 1-(2-Phenylethenyl)cyclopentane-1-carbaldehyde |

| Carbonylative Coupling | Pd catalyst, CO, alcohol | - | Methyl 1-formylcyclopentane-1-carboxylate |

Tandem and Cascade Reactions Incorporating Multiple Reactive Centers

The bifunctional nature of this compound makes it an ideal substrate for tandem or cascade reactions, where a single set of reagents initiates a sequence of transformations involving both the aldehyde and the C-Br bond.

A prime example stems from the Reformatsky reaction. Research on the closely related methyl 1-bromocyclopentane-1-carboxylate has shown that its zinc-mediated reaction with certain Michael acceptors can lead to a tandem sequence of 1,4-addition followed by an intramolecular cyclization to create complex spirocyclic structures. researchgate.net A similar pathway can be envisioned for this compound. For instance, a Reformatsky-type reaction with an α,β-unsaturated nitrile could be followed by an intramolecular attack of the newly formed enolate onto the aldehyde, or a related cyclization pathway, to generate densely functionalized cyclopentyl systems.

Another potential cascade could involve an initial organometallic cross-coupling at the C-Br bond, followed by an in-situ reaction at the aldehyde. For example, a Suzuki coupling to introduce an aryl group could be followed by a Wittig reaction at the aldehyde to generate a complex olefin, all in a one-pot procedure. Such sequences leverage the distinct reactivity of each functional group to build molecular complexity efficiently. nih.gov

Table 5: Hypothetical Tandem Reaction Sequence

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Reformatsky Reaction (Addition) | Zn, Ethyl acrylate (B77674) | Zinc enolate adds to the acrylate ester. |

| 2 | Intramolecular Aldol-type Cyclization | (Spontaneous or mild workup) | The newly formed ester enolate attacks the intramolecular aldehyde. |

| Final Product | - | - | A bicyclic β-hydroxy lactone. |

Applications of 1 Bromocyclopentane 1 Carbaldehyde As a Versatile Synthetic Building Block

Construction of Complex Carbocyclic Frameworks

Detailed research findings on the use of 1-Bromocyclopentane-1-carbaldehyde for the construction of complex carbocyclic frameworks are not prominently available in the reviewed literature. General synthetic methods for these structures typically involve other precursors.

The synthesis of cyclopentene (B43876) derivatives is a well-established area of organic chemistry, with numerous methods reported, such as the cycloisomerization of 1,6-dienes and cycloadditions of vinylcyclopropanes. organic-chemistry.org However, specific examples utilizing this compound as the starting material for cyclopentene derivatives were not found in the surveyed literature.

Similarly, the application of this compound in the synthesis of annulated and fused ring systems is not described in the available research.

Precursor for Advanced Organic Materials and Functional Molecules

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of novel organic materials. The aldehyde group can readily participate in a range of classical carbonyl reactions, such as Wittig olefination, aldol (B89426) condensation, and reductive amination, allowing for the introduction of diverse functionalities. Simultaneously, the bromine atom serves as a handle for cross-coupling reactions, nucleophilic substitutions, or the formation of organometallic reagents.

This dual reactivity allows for the construction of highly functionalized cyclopentane (B165970) units that can be incorporated into larger molecular frameworks. For instance, the aldehyde can be transformed into a vinyl group, which can then undergo polymerization or be used in cycloaddition reactions to create complex cyclic systems. The bromine atom can be substituted with various groups to tune the electronic and physical properties of the resulting molecules, a crucial aspect in the design of advanced materials like liquid crystals or organic conductors.

While specific, large-scale applications in advanced materials are still under exploration, the fundamental reactivity of this compound suggests significant potential. Research into the synthesis of functionalized cyclopentanes for organic materials is an active area, and this compound represents a key potential starting material.

Utility in Total Synthesis of Natural Products and Bioactive Compounds (as a scaffold precursor)

In the realm of natural product synthesis, the cyclopentane ring is a common structural motif found in a vast array of biologically active molecules, including prostaglandins, steroids, and alkaloids. The ability to construct a densely functionalized cyclopentane core is therefore a critical challenge for synthetic chemists. This compound offers a potential solution as a scaffold precursor, providing a cyclopentane ring with two orthogonal functional handles.

One of the key reactions that highlights the potential of related α-halo carbonyl compounds is the Favorskii rearrangement . While not directly documented for this compound itself, the rearrangement of α-halo ketones is a powerful method for ring contraction. For instance, the Favorskii rearrangement of 2-chlorocyclohexanone (B41772) yields cyclopentanecarboxylic acid. This suggests that under appropriate basic conditions, this compound could potentially undergo a quasi-Favorskii type rearrangement to furnish functionalized cyclobutane (B1203170) derivatives, which are also important structural motifs in natural products.

Furthermore, the aldehyde and bromide functionalities can be used sequentially to build up the complexity of a target molecule. For example, the aldehyde can be used to form a new carbon-carbon bond via a Grignard or Wittig reaction, and the bromide can then be used in a subsequent coupling reaction to attach another fragment of the molecule. This stepwise approach allows for the controlled and stereoselective construction of complex cyclopentane-based natural products.

A significant application of related α-bromoesters is in the Reformatsky reaction . This reaction involves the treatment of an α-halo ester with zinc to form a zinc enolate, which can then react with a carbonyl compound. While the aldehyde functionality within this compound would be reactive under these conditions, its ester analogue, 1-bromocyclopentane-1-carboxylic acid ester, could serve as a valuable precursor to complex spirocyclic lactones or other intricate architectures found in bioactive molecules.

The synthesis of spirocycles, which are prevalent in many natural products, is another area where this building block could prove invaluable. The dual functionality allows for intramolecular reactions where the aldehyde is first transformed, and then a subsequent reaction involving the bromine atom closes a second ring, forming a spirocyclic system.

While direct and extensive examples of the use of this compound in the total synthesis of specific natural products are not yet widely reported in the literature, its structural features and the reactivity of its functional groups strongly suggest its potential as a powerful tool for the synthesis of complex bioactive molecules. The development of synthetic methodologies utilizing this versatile building block is an ongoing area of research with the promise of enabling the efficient synthesis of novel and medicinally important compounds.

Mechanistic Investigations and Kinetic Studies

Elucidation of Reaction Mechanisms in Bromination Processes

The synthesis of 1-Bromocyclopentane-1-carbaldehyde itself, typically via the α-bromination of cyclopentanecarbaldehyde (B151901), is a key process underpinned by a well-understood mechanism. The reaction generally proceeds under acidic conditions. libretexts.org

Table 1: Mechanism of Acid-Catalyzed α-Bromination

| Step | Description | Intermediates |

| 1 | Protonation of the carbonyl oxygen by an acid catalyst. | Oxonium ion |

| 2 | Deprotonation at the α-carbon by a weak base to form an enol. (Rate-determining) | Enol |

| 3 | Nucleophilic attack of the enol's C=C double bond on a bromine molecule (Br₂). | Oxonium ion |

| 4 | Deprotonation of the carbonyl oxygen to yield the final product. | This compound |

This mechanism is supported by kinetic evidence showing that the rate of halogenation is independent of the halogen concentration, indicating the halogen is not involved in the rate-limiting step. pressbooks.pub

Mechanistic Pathways of Nucleophilic Additions and Condensations

The aldehyde functional group in this compound is a primary site for nucleophilic attack. The general mechanism for nucleophilic addition involves the approach of a nucleophile to the electrophilic carbonyl carbon. libretexts.org This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.org In a subsequent step, this intermediate is typically protonated by a weak acid to yield an alcohol product. libretexts.org

A notable condensation reaction involving related α-halo compounds is the Reformatsky reaction. researchgate.net In this process, an α-halo carbonyl compound reacts with zinc metal to form an organozinc enolate. This enolate then acts as a nucleophile, adding to another carbonyl compound. While typically applied to α-halo esters, the principle extends to aldehydes, providing a pathway for C-C bond formation. researchgate.net

Table 2: General Mechanism of Nucleophilic Addition

| Step | Description |

| 1 | A nucleophile attacks the electrophilic carbonyl carbon atom. |

| 2 | The π-electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. |

| 3 | The alkoxide intermediate is protonated by an acid source to form the final alcohol product. |

Kinetic Analysis of Key Transformation Steps

Kinetic studies provide crucial evidence for the mechanisms of reactions involving α-halo aldehydes. For the acid-catalyzed α-bromination of the parent cyclopentanecarbaldehyde, the reaction rate is determined by the formation of the enol intermediate. libretexts.orgpressbooks.pub Kinetic experiments demonstrate that the rate of reaction is first order with respect to the carbonyl compound and the acid catalyst, but zero order with respect to the halogen. pressbooks.pub This means the rate of chlorination, bromination, and iodination for a given aldehyde under the same conditions would be identical, as the halogen is not involved in the slow step. pressbooks.pub

Further evidence for the enol intermediate comes from deuterium (B1214612) exchange studies. When an aldehyde is treated with an acid catalyst in the presence of heavy water (D₂O), the α-hydrogens are exchanged for deuterium at a rate identical to the rate of halogenation, implying a common rate-determining step and a shared intermediate. libretexts.orgpressbooks.pub

Stereochemical Control and Diastereoselectivity in Reactions

The presence of a stereocenter at the α-carbon makes this compound a valuable substrate for studying stereochemistry. Nucleophilic addition to the carbonyl group creates a second stereocenter, leading to the formation of diastereomeric products. The relative stereochemistry of these products is often predicted by established stereochemical models. nih.govacs.org

The Felkin-Anh model, and its variation for α-halo carbonyls (the Cornforth-Evans model), is frequently used to predict the outcome of nucleophilic additions. acs.orgresearchgate.net This model generally predicts that the nucleophile will attack the carbonyl group from the face opposite the largest substituent (in this case, the bromine atom) to minimize steric hindrance, leading to the anti product. This pathway proceeds through a non-chelated transition state. acs.orgresearchgate.net

However, under certain conditions, particularly with specific organometallic reagents and Lewis acids, chelation control can become dominant. acs.orgresearchgate.net In a chelation-controlled pathway, the metal ion coordinates to both the carbonyl oxygen and the α-halogen, forcing the nucleophile to attack from the same face as the halogen, yielding the syn product. While silyl (B83357) protecting groups and halogens typically favor non-chelation (Felkin) pathways, methods have been developed to promote chelation control, thereby reversing the expected diastereoselectivity. acs.orgresearchgate.net It is also noted that for some highly reactive nucleophiles, such as allylmagnesium halides, predicting diastereoselectivity can be challenging as the reaction may not follow standard models. nih.govresearchgate.net

Table 3: Models for Stereochemical Prediction in Nucleophilic Addition

| Model | Transition State | Predicted Major Product | Key Feature |

| Felkin-Anh/Cornforth-Evans | Open-chain, non-chelated | Anti diastereomer | Steric hindrance directs the nucleophilic attack. |

| Cram Chelation | Cyclic, chelated | Syn diastereomer | Lewis acidic metal coordinates to both the carbonyl oxygen and a chelating α-group. |

Role of Catalysis in Enhancing Selectivity and Efficiency

In other reactions, Lewis acids are commonly employed to enhance the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic addition. researchgate.net Furthermore, palladium-catalyzed reactions have been developed for the carbonylation of alkyl halides, including bromocyclopentane, using visible light and formates as a CO surrogate. acs.orgresearchgate.net Such catalytic systems are essential for achieving high efficiency and for developing practical synthetic methods under mild conditions. researchgate.net

Spectroscopic Characterization and Structural Analysis in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of 1-Bromocyclopentane-1-carbaldehyde, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the aldehydic proton (CHO) is highly deshielded and expected to appear as a singlet in the downfield region of δ 9.0-10.0 ppm. fiveable.me The protons on the cyclopentane (B165970) ring would exhibit complex multiplet patterns in the aliphatic region (approximately δ 1.5-2.8 ppm). The protons on the carbon atoms adjacent to the quaternary carbon (C2 and C5) would be expected to show more complex splitting patterns due to their diastereotopic nature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides critical information about the carbon skeleton. researchgate.net The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing around δ 190-200 ppm. fiveable.me The quaternary carbon atom bonded to the bromine (C1) is also significantly deshielded and would be found in the range of δ 60-75 ppm. The remaining four methylene (B1212753) carbons of the cyclopentane ring would resonate in the aliphatic region, typically between δ 20-40 ppm.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. COSY spectra would reveal the coupling relationships between the protons on the cyclopentane ring, while HSQC would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C signals. HMBC (Heteronuclear Multiple Bond Correlation) would further confirm the structure by showing correlations between protons and carbons over two to three bonds, for instance, linking the aldehyde proton to the C1 quaternary carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| CHO | 9.0 - 10.0 (s) | 190 - 200 | Aldehyde proton is a singlet. fiveable.me Carbonyl carbon is highly deshielded. fiveable.me |

| C1-Br | --- | 60 - 75 | Quaternary carbon attached to bromine. |

| C2/C5-H₂ | 2.0 - 2.8 (m) | 30 - 40 | Methylene groups adjacent to the quaternary center. |

| C3/C4-H₂ | 1.5 - 2.2 (m) | 20 - 30 | Remaining methylene groups of the cyclopentane ring. |

| (s = singlet, m = multiplet). Predicted values are based on data for analogous compounds like cyclopentanecarbaldehyde (B151901) and bromo-substituted alkanes. nih.govnih.gov |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of this compound, which aids in its structural confirmation. The molecular formula is C₆H₉BrO, with a monoisotopic mass of approximately 175.98 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed, showing a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 176 and 178.

Key fragmentation pathways would include:

α-Cleavage: This is a common fragmentation for aldehydes and ketones, involving the cleavage of the bond adjacent to the carbonyl group. fiveable.me This could lead to the loss of the bromine atom or the cyclopentyl ring.

Loss of HBr: Elimination of a hydrogen bromide molecule (mass loss of 80/82 Da) is a plausible pathway.

Loss of CO: The loss of a neutral carbon monoxide molecule (mass loss of 28 Da) from the molecular ion is characteristic of aldehydes.

Ring Cleavage: The cyclopentane ring can undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) or other small hydrocarbon fragments, similar to the fragmentation of cyclopentane itself. docbrown.info

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 176/178 | [C₆H₉BrO]⁺ | Molecular Ion ([M]⁺) |

| 147/149 | [C₅H₈Br]⁺ | Loss of CHO group |

| 97 | [C₆H₉O]⁺ | Loss of Br radical |

| 96 | [C₆H₈O]⁺ | Loss of HBr |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

| (m/z values correspond to the major isotope ⁷⁹Br where applicable) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde. For saturated aliphatic aldehydes, this peak typically appears in the 1740-1720 cm⁻¹ region. orgchemboulder.com The presence of the electronegative α-bromine atom is expected to shift this frequency to a slightly higher wavenumber. Another diagnostic feature for aldehydes is the C-H stretching vibration of the aldehyde group, which usually appears as one or two weaker bands between 2830 cm⁻¹ and 2695 cm⁻¹. orgchemboulder.com The C-H stretching vibrations of the cyclopentane ring would be observed around 2950-2850 cm⁻¹. docbrown.info The C-Br stretching vibration would appear in the fingerprint region, typically between 600-500 cm⁻¹.

Raman Spectroscopy: In the Raman spectrum, the C=O stretch would also be visible, although it is often weaker than in the IR spectrum. The symmetric C-C stretching vibrations of the cyclopentane ring would likely produce strong Raman signals. Raman spectroscopy can be particularly useful for observing the C-Br bond, which often gives a more intense signal in Raman than in IR.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch (Aldehyde) | 2830 - 2695 | Weak/Medium | Weak to Medium |

| C-H Stretch (Aliphatic) | 2950 - 2850 | 2950 - 2850 | Strong |

| C=O Stretch (Aldehyde) | 1725 - 1745 | 1725 - 1745 | Strong (IR), Medium (Raman) |

| C-Br Stretch | 600 - 500 | 600 - 500 | Medium |

| (Frequencies are predictive and based on typical values for related functional groups. orgchemboulder.comdocbrown.info) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for a compound in its solid, crystalline state. If a suitable single crystal of this compound can be grown, this technique can precisely determine bond lengths, bond angles, and the conformation of the cyclopentane ring. nih.gov For substituted cyclopentanes, the ring often adopts a non-planar "envelope" or "twist" conformation to minimize steric and torsional strain. X-ray analysis would unambiguously establish the relative stereochemistry of the substituents and the packing of the molecules in the crystal lattice. researchgate.netchemrxiv.org While no specific crystal structure for this compound is publicly available, the methodology is the gold standard for such determinations in solid-state chemistry. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C1 position, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample. saschirality.org These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light. libretexts.orgcas.cz

Optical Rotation (OR): This classical technique measures the rotation of the plane of polarized light as it passes through a chiral sample. The two enantiomers will rotate the light by equal amounts but in opposite directions.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized UV-Vis light. The n→π* electronic transition of the aldehyde chromophore would give rise to a characteristic ECD signal (a Cotton effect), the sign of which would be opposite for the (R)- and (S)-enantiomers.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light. nih.gov VCD spectra provide detailed structural information and are highly sensitive to the absolute configuration of a chiral molecule. nih.gov By comparing experimental VCD spectra with those predicted from quantum chemical calculations, the absolute configuration of the enantiomers can be determined. nih.gov

These chiroptical methods are indispensable tools in stereoselective synthesis and analysis, allowing researchers to characterize the stereochemical outcome of a reaction that produces this compound. nih.gov

Computational and Theoretical Chemistry of 1 Bromocyclopentane 1 Carbaldehyde

Electronic Structure and Reactivity Predictions (DFT, ab initio methods)

No specific studies utilizing Density Functional Theory (DFT) or ab initio methods to analyze the electronic structure and predict the reactivity of 1-Bromocyclopentane-1-carbaldehyde were found. Such studies would typically provide insights into molecular orbital energies, electron density distribution, and electrostatic potential, which are crucial for understanding the compound's chemical behavior.

Conformational Analysis and Stereochemical Preferences

There is a lack of published research on the conformational analysis and stereochemical preferences of this compound. A proper computational study would involve mapping the potential energy surface to identify stable conformers and the energy barriers between them, which would be essential for understanding its three-dimensional structure and related properties.

Transition State Modeling for Reaction Pathways

Detailed transition state modeling for reaction pathways involving this compound is not available in the current body of scientific literature. This type of analysis is fundamental for elucidating reaction mechanisms, calculating activation energies, and predicting reaction kinetics.

Quantitative Structure–Activity Relationships (QSAR) for Reactivity

No Quantitative Structure–Activity Relationship (QSAR) models specific to the reactivity of this compound have been developed. QSAR studies are instrumental in correlating the structural or property descriptors of chemical compounds with their reactivity, and such data is currently unavailable for this specific molecule.

Molecular Dynamics Simulations of Intermolecular Interactions

There are no published molecular dynamics simulations focused on the intermolecular interactions of this compound. These simulations would be vital for understanding its behavior in different environments, such as in solution or in the solid state, by modeling the dynamic interactions with other molecules.

Derivatives, Analogues, and Comparative Chemistry

Comparative Analysis with Other Halogenated Cyclopentanecarbaldehydes

A comparative analysis with its isomers and other halogenated cyclopentanecarbaldehydes highlights the influence of substituent positioning on their chemical properties. For instance, 2-bromocyclopentane-1-carbaldehyde, a constitutional isomer, exhibits different reactivity due to the separation of the bromine and aldehyde functionalities. nih.gov

Table 1: Comparison of 1-Bromocyclopentane-1-carbaldehyde and its Analogues

| Property | This compound | 2-Bromocyclopentane-1-carbaldehyde | 1-Bromocyclobutane-1-carbaldehyde |

| CAS Number | 408330-29-0 sigmaaldrich.com | 130964106 (for (1R,2S)-acid) nih.gov | 88910902 nih.gov |

| Molecular Formula | C₆H₉BrO sigmaaldrich.com | C₆H₉BrO nih.gov | C₅H₇BrO nih.gov |

| Molecular Weight | 177.04 g/mol sigmaaldrich.com | 177.04 g/mol nih.gov | 163.01 g/mol nih.gov |

| Key Structural Feature | Geminal bromo and aldehyde groups | Vicinal bromo and aldehyde groups | Geminal bromo and aldehyde groups on a cyclobutane (B1203170) ring |

The positioning of the halogen in relation to the carbonyl group significantly impacts the electrophilicity and steric hindrance of the molecule, leading to different outcomes in chemical reactions.

Reactivity of Related α-Haloaldehydes and Cycloalkanecarbaldehydes

The reactivity of this compound is characteristic of α-haloaldehydes, which are known for their instability and high electrophilicity of the carbonyl group. stackexchange.com This increased reactivity is attributed to the electron-withdrawing effect of the adjacent halogen atom. stackexchange.com

The reactivity of cycloalkanecarbaldehydes has been studied in the context of atmospheric chemistry. Research on the gas-phase reactions of cycloalkanecarbaldehydes with OH and NO3 radicals has provided insights into their atmospheric degradation pathways. europa.eucopernicus.orgacs.org The reaction products include a variety of compounds such as cycloketones, cycloalkyl nitrates, and other multifunctional species. europa.eucopernicus.orgacs.org

Table 2: Reaction Rate Coefficients of Cycloalkanecarbaldehydes

| Cycloalkanecarbaldehyde | Rate Coefficient with OH radicals (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Rate Coefficient with NO₃ radicals (10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) |

| Cyclopropanecarbaldehyde | 2.13 ± 0.05 europa.eucopernicus.orgacs.org | 0.61 ± 0.04 europa.eucopernicus.orgacs.org |

| Cyclobutanecarbaldehyde | 2.66 ± 0.06 europa.eucopernicus.orgacs.org | 1.99 ± 0.06 europa.eucopernicus.orgacs.org |

| Cyclopentanecarbaldehyde (B151901) | 3.27 ± 0.07 europa.eucopernicus.orgacs.org | 2.55 ± 0.10 europa.eucopernicus.orgacs.org |

| Cyclohexanecarbaldehyde | 3.75 ± 0.05 europa.eucopernicus.orgacs.org | 3.19 ± 0.12 europa.eucopernicus.orgacs.org |

The presence of the bromine atom in this compound is expected to influence these reaction rates and pathways.

Methyl 1-Bromocyclopentane-1-carboxylate: Synthesis and Reactions

Methyl 1-bromocyclopentane-1-carboxylate is a closely related derivative where the aldehyde is replaced by a methyl ester group. biosynth.comchemscene.com This compound is a valuable intermediate in organic synthesis.

Synthesis: The synthesis of this ester can be achieved from 1-bromocyclopentanecarboxylic acid.

Reactions: Methyl 1-bromocyclopentane-1-carboxylate is known to undergo nucleophilic attack. biosynth.comcymitquimica.com It also participates in Reformatsky-type reactions, reacting with zinc and various electrophiles to form new carbon-carbon bonds. researchgate.netresearchgate.netresearchgate.net For instance, its reaction with zinc and 2-arylmethylideneindan-1,3-diones leads to the formation of spirocyclic compounds. researchgate.net Similarly, it reacts with zinc and 3-aryl-2-cyanoprop-2-enamides to yield 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles. researchgate.net

Functional Group Interconversions and Derivatization Strategies

The dual functionality of this compound allows for a wide range of functional group interconversions and derivatization strategies, making it a versatile building block in organic synthesis. solubilityofthings.com

Oxidation of the Aldehyde: The aldehyde group can be oxidized to a carboxylic acid (1-bromocyclopentane-1-carboxylic acid) using common oxidizing agents. solubilityofthings.com

Reduction of the Aldehyde: The aldehyde can be reduced to a primary alcohol (1-bromocyclopentan-1-yl)methanol) using reducing agents like sodium borohydride (B1222165). solubilityofthings.com

Substitution of the Bromine: The bromine atom, being a good leaving group, can be displaced by various nucleophiles to introduce a range of functional groups at the C1 position.

Reactions involving both functional groups: The compound can undergo reactions that involve both the aldehyde and the bromine, leading to the formation of complex cyclic and heterocyclic systems.

These transformations allow for the strategic modification of the cyclopentane (B165970) scaffold for the synthesis of more complex target molecules.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Asymmetric Synthesis Strategies

The synthesis of molecules containing chiral quaternary stereocenters is a significant challenge in organic chemistry. acs.orgpnas.org The development of catalytic asymmetric methods to produce 1-bromocyclopentane-1-carbaldehyde enantioselectively represents a major frontier. Current strategies often result in racemic mixtures, but future work will likely focus on enantioselective approaches to unlock its full potential in chiral drug synthesis and catalysis.

One promising avenue is the catalytic asymmetric intramolecular α-alkylation of aldehydes. Research has shown that chiral organocatalysts, such as (S)-alpha-methyl proline, can effectively catalyze the intramolecular alkylation of halo aldehydes to form cyclic structures like formyl cyclopentanes with excellent enantioselectivity. nih.govresearchgate.net Applying this principle to a suitable precursor could provide a direct, enantioselective route to the target molecule.

Another key area is the development of catalytic methods for the enantioselective formation of all-carbon quaternary centers. pnas.orgrsc.org Techniques such as the palladium-catalyzed asymmetric 1,4-addition to cyclopentenones followed by a rhodium-catalyzed C-C activation could be adapted to construct the chiral quaternary center found in this compound. nih.gov Furthermore, phosphine-catalyzed [3+2] cycloaddition reactions have been successfully used to create cyclopentene (B43876) compounds with all-carbon quaternary stereocenters, demonstrating the potential for building complex cyclopentane (B165970) cores with high stereocontrol. acs.orgnih.govresearchgate.net

Future research will likely explore a variety of catalytic systems to achieve this transformation, as summarized in the table below.

| Catalytic Approach | Potential Precursor/Reaction Type | Key Advantages |

| Organocatalysis | Intramolecular alkylation of a ω-halo-α-bromo-aldehyde | Metal-free, mild conditions, high enantioselectivity. nih.gov |

| Transition Metal Catalysis | Asymmetric conjugate addition to a cyclopentenone derivative | High efficiency, broad substrate scope. nih.gov |

| Dual Catalysis | Combination of a chiral aldehyde and a Lewis acid for α-substitution | Access to diverse α,α-disubstituted amino acid-like structures. rsc.org |

These strategies would transform this compound from a simple racemic building block into a sophisticated chiral intermediate for advanced applications.

Application in Flow Chemistry and Microreactor Technologies

The synthesis and manipulation of this compound involve challenges that are well-suited for flow chemistry and microreactor technologies. These technologies offer enhanced safety, precise reaction control, and scalability, particularly for reactions that are hazardous, exothermic, or involve unstable intermediates. researchgate.netrsc.orgbeilstein-journals.org

Halogenation reactions, often fast and highly exothermic, can be managed safely and selectively in continuous flow devices due to superior heat transfer. rsc.org Similarly, reactions involving organometallic reagents like Grignard reagents, which are air- and moisture-sensitive and could be used in the synthesis of precursors to this compound, benefit from the controlled environment of a flow reactor. chemicalindustryjournal.co.ukacs.orgresearchgate.netvapourtec.com The small reaction volumes in microreactors minimize the risks associated with potentially explosive or toxic materials. sustainability-directory.comcosmic-etn.eu

The key advantages of applying flow chemistry to the synthesis and derivatization of this compound are outlined below.

| Technology Aspect | Application Area | Benefit |

| Enhanced Safety | Handling of elemental bromine or other hazardous halogenating agents. | Minimizes risk of runaway reactions and exposure to toxic materials. beilstein-journals.orgsustainability-directory.com |

| Precise Temperature Control | Exothermic Grignard additions or halogenation steps. | Improves selectivity and prevents byproduct formation. rsc.orgvapourtec.com |

| Handling Unstable Intermediates | In-situ generation and reaction of organometallic precursors. | Avoids decomposition by minimizing the lifetime of unstable species. researchgate.net |

| Scalability | Manufacturing of active pharmaceutical ingredients (APIs). | Allows for seamless transition from laboratory-scale synthesis to pilot and production scale. rsc.orgbeilstein-journals.org |

Future research in this area will likely focus on developing integrated, multi-step flow syntheses to produce and functionalize this compound continuously, making it a more accessible and industrially viable intermediate. google.comacs.orgmdpi.com

Photochemical and Electrochemical Transformations

Modern synthetic chemistry is increasingly turning to photochemical and electrochemical methods to access novel reactivity under mild conditions. This compound is an ideal candidate for exploration within these paradigms due to its aldehyde and alkyl bromide functionalities.

Photoredox catalysis has emerged as a powerful tool for forming C-C bonds by generating radical intermediates from alkyl bromides. rsc.orgrsc.org The bromine atom in this compound can be converted into an alkyl radical through single-electron transfer (SET) from an excited photocatalyst. rsc.orgnih.govresearchgate.net This radical could then participate in a variety of coupling reactions. For instance, iridium-based photocatalysts have been shown to mediate the cross-coupling of alkyl bromides with various partners. rsc.org

Direct photochemical excitation of the aldehyde group can also initiate unique transformations. Aldehydes can undergo Norrish-type reactions or act as photosensitizers. beilstein-journals.orgresearchgate.net Irradiation could lead to decarbonylation, cyclization, or addition reactions, providing pathways to novel cyclopentane derivatives.

Electrochemical methods offer a reagent-free approach to oxidation and reduction. The electrochemical reduction of the carbon-bromine bond could generate a carbanion or radical species, which can be trapped by electrophiles. This provides a green alternative to traditional organometallic chemistry.

Potential transformations are summarized in the table below.

| Method | Reactive Site | Potential Outcome |

| Photoredox Catalysis | Carbon-Bromine Bond | C-C and C-heteroatom bond formation via a radical intermediate. rsc.orgnih.gov |

| Direct Photolysis | Aldehyde Carbonyl | Pinacol coupling, Paterno-Büchi reaction, or decarbonylation. beilstein-journals.org |

| Electrochemistry | Carbon-Bromine Bond | Reductive coupling with electrophiles. |

These emerging activation modes promise to expand the synthetic utility of this compound, enabling the construction of complex molecules that are inaccessible through traditional thermal methods.

Design of Next-Generation Synthetic Intermediates

The cyclopentane ring is a common motif in natural products and biologically active molecules, including a number of successful drugs. researchgate.netontosight.ainih.gov The unique combination of functional groups in this compound makes it a versatile building block for creating libraries of complex cyclopentane-based molecules for drug discovery. researchgate.netresearcher.life

The aldehyde group serves as a handle for a vast array of transformations, including reductive amination, Wittig reactions, and aldol (B89426) condensations, allowing for the introduction of diverse side chains. The bromine atom can be substituted via nucleophilic substitution or participate in transition-metal-catalyzed cross-coupling reactions, enabling the attachment of aryl, alkyl, and other functional groups. The quaternary stereocenter provides a rigid three-dimensional scaffold, which is often beneficial for binding to biological targets. rsc.orgbohrium.com

The potential of this compound as a scaffold is highlighted by its ability to serve as a precursor to various classes of compounds.

| Target Structure Class | Key Transformation | Potential Application |

| Spirocyclic Compounds | Intramolecular cyclization or cycloaddition reactions. | Scaffolds for medicinal chemistry and materials science. bohrium.com |

| Fused Bicyclic Systems | Ring-closing metathesis or Diels-Alder reactions after functionalization. | Core structures of natural products and pharmaceuticals. |

| Highly Substituted Cyclopentanes | Sequential functionalization of the aldehyde and bromide. | Probes for structure-activity relationship (SAR) studies. researchgate.net |

| Bioisosteres | As a replacement for other cyclic structures like phenyl rings in known drugs. | Improving pharmacokinetic properties of existing drugs. chemrxiv.org |

By leveraging the reactivity of its distinct functional groups, this compound can be used to systematically build molecular complexity, making it a valuable platform for the design of next-generation synthetic intermediates.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The influence of halogen atoms on the solid-state packing and intermolecular interactions of organic molecules is a topic of significant interest in materials science and supramolecular chemistry. acs.orgarxiv.org The bromine atom in this compound can participate in halogen bonding, a directional non-covalent interaction that can be used to control the self-assembly of molecules into well-defined supramolecular architectures. rsc.orgbohrium.comrsc.org

The ability to form predictable and robust halogen-bonded networks opens up possibilities for designing new crystalline materials, liquid crystals, and gels. bohrium.com By modifying the cyclopentane ring with other functional groups capable of hydrogen bonding or π-stacking, it may be possible to create complex, multi-component assemblies with tailored properties.

Future research could explore the following interdisciplinary applications:

Crystal Engineering: Using this compound and its derivatives to construct novel crystalline solids with specific topologies and properties through halogen bonding. bohrium.com

Functional Polymers: Incorporating the functionalized cyclopentane unit as a monomer in polymerization reactions to create polymers with unique thermal, optical, or mechanical properties.

Supramolecular Gels: Designing derivatives that can self-assemble in solution to form soft materials with applications in sensing, catalysis, or drug delivery.

Surface Science: Studying the self-assembly of this compound on surfaces to create ordered molecular layers, which could have applications in electronics or sensor technology. arxiv.orgrsc.org

The exploration of this compound in these interdisciplinary fields could lead to the discovery of new materials with novel functions, demonstrating that the utility of this molecule extends far beyond traditional organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.